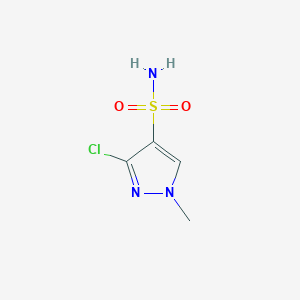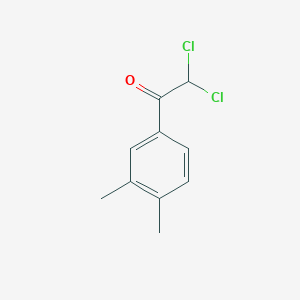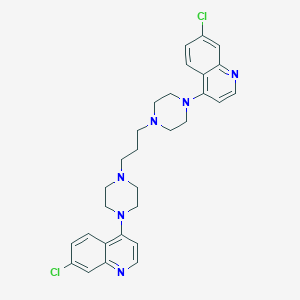
2,3-bis(5-phenylpentanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipvpc is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Dipvpc involves several synthetic routes, each with specific reaction conditions. One common method includes the use of polyvinyl chloride (PVC) as a starting material. The process typically involves the incorporation of various additives such as plasticizers, stabilizers, and fillers to enhance the properties of the final product . The reaction conditions often include temperatures around 120°C with continuous stirring for about 30 minutes .
Industrial Production Methods: In industrial settings, the production of Dipvpc is scaled up using advanced techniques. The process involves the use of high-strength double-layer PVDF-PVC composite membranes, which are prepared by the coating immersion phase separation method . This method enhances the mechanical properties of the composite membrane, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Dipvpc undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield products with enhanced stability, while reduction reactions can produce more reactive intermediates .
Scientific Research Applications
Dipvpc has a wide range of scientific research applications, making it a valuable compound in various fields.
Chemistry: In chemistry, Dipvpc is used as a precursor for synthesizing other complex molecules. Its unique reactivity makes it an ideal candidate for various chemical transformations.
Biology: In biological research, Dipvpc is utilized for studying cellular processes and interactions. Its ability to interact with biological molecules makes it a useful tool for understanding complex biological systems .
Medicine: Its compatibility with biological tissues and ability to encapsulate therapeutic agents make it a promising candidate for targeted drug delivery .
Industry: Industrially, Dipvpc is used in the production of high-strength materials and coatings. Its mechanical properties and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Dipvpc involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Dipvpc can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds: Some similar compounds include polyvinyl chloride (PVC), polyvinylidene fluoride (PVDF), and other polymer-based materials .
Uniqueness: What sets Dipvpc apart from these compounds is its enhanced mechanical properties and stability. The incorporation of specific additives and the use of advanced production methods contribute to its superior performance in various applications .
Conclusion
Dipvpc is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and potential for various chemical reactions make it a valuable tool for scientific research and industrial production. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and pave the way for new discoveries.
Properties
CAS No. |
100031-76-3 |
|---|---|
Molecular Formula |
C30H44NO8P |
Molecular Weight |
577.6 g/mol |
IUPAC Name |
2,3-bis(5-phenylpentanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C30H44NO8P/c1-31(2,3)22-23-37-40(34,35)38-25-28(39-30(33)21-13-11-19-27-16-8-5-9-17-27)24-36-29(32)20-12-10-18-26-14-6-4-7-15-26/h4-9,14-17,28H,10-13,18-25H2,1-3H3 |
InChI Key |
XDWHTDGBGLKLMJ-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCC1=CC=CC=C1)OC(=O)CCCCC2=CC=CC=C2 |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCC1=CC=CC=C1)OC(=O)CCCCC2=CC=CC=C2 |
Synonyms |
1,2-diphenylvaleroyl-3-phosphatidylcholine diPVPC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)






![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)
![5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin](/img/structure/B10703.png)


![(6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B10711.png)
